N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-[(3,5-dimethylbenzyl)sulfanyl]acetohydrazide
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Overview
Description
N’-[(E)-(2,4-DIMETHOXYPHENYL)METHYLIDENE]-2-{[(3,5-DIMETHYLPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of methoxy and methyl groups attached to phenyl rings, along with a hydrazide functional group. Its molecular formula is C22H25N3O3S, and it has a molecular weight of 411.52 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,4-DIMETHOXYPHENYL)METHYLIDENE]-2-{[(3,5-DIMETHYLPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE typically involves the condensation of 2,4-dimethoxybenzaldehyde with 2-{[(3,5-dimethylphenyl)methyl]sulfanyl}acetohydrazide. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2,4-DIMETHOXYPHENYL)METHYLIDENE]-2-{[(3,5-DIMETHYLPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
N’-[(E)-(2,4-DIMETHOXYPHENYL)METHYLIDENE]-2-{[(3,5-DIMETHYLPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(2,4-DIMETHOXYPHENYL)METHYLIDENE]-2-{[(3,5-DIMETHYLPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-{[4-PHENYL-5-(3,4,5-TRIMETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE
- N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-{[5-(4-METHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE
Uniqueness
N’-[(E)-(2,4-DIMETHOXYPHENYL)METHYLIDENE]-2-{[(3,5-DIMETHYLPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE is unique due to its specific combination of methoxy and methyl groups attached to phenyl rings, along with the presence of a hydrazide functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C20H24N2O3S |
---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-2-[(3,5-dimethylphenyl)methylsulfanyl]acetamide |
InChI |
InChI=1S/C20H24N2O3S/c1-14-7-15(2)9-16(8-14)12-26-13-20(23)22-21-11-17-5-6-18(24-3)10-19(17)25-4/h5-11H,12-13H2,1-4H3,(H,22,23)/b21-11+ |
InChI Key |
OYPPGFYNBJFFKG-SRZZPIQSSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)CSCC(=O)N/N=C/C2=C(C=C(C=C2)OC)OC)C |
Canonical SMILES |
CC1=CC(=CC(=C1)CSCC(=O)NN=CC2=C(C=C(C=C2)OC)OC)C |
Origin of Product |
United States |
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